

Mipsagargin dose-limiting toxicities in clinical

trials

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Compound of Interest		
Compound Name:	Mipsagargin	
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Mipsagargin Clinical Trial Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-limiting toxicities (DLTs) observed in clinical trials of **mipsagargin**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is **mipsagargin** and what is its mechanism of action?

Mipsagargin (also known as G-202) is a novel, thapsigargin-based prodrug.[1][2] Its cytotoxic activity is masked by a peptide that is specifically cleaved by prostate-specific membrane antigen (PSMA), an enzyme often overexpressed on the surface of prostate cancer cells and in the neovasculature of many solid tumors.[3][4][5] Upon cleavage of this masking peptide by PSMA, the active drug, an analog of thapsigargin, is released.[2][6] This active component potently inhibits the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump.[2][4] [6] Inhibition of the SERCA pump disrupts intracellular calcium homeostasis, leading to endoplasmic reticulum stress and ultimately inducing apoptosis (programmed cell death) in the target cells.[3][6][7]



Q2: What were the primary dose-limiting toxicities (DLTs) observed in the Phase I clinical trial of mipsagargin?

In the first-in-man Phase I clinical trial (NCT01056029), a single dose-limiting toxicity (DLT) of a Grade 3 rash was observed during the dose-escalation phase.[1][2][8] At the highest administered dose of 88 mg/m², observations of Grade 2 infusion-related reactions (in two patients) and a Grade 2 creatinine elevation (in one patient) led to the determination of 66.8 mg/m² as the recommended Phase II dose (RP2D).[1][2][8] Additionally, two patients in the study developed treatment-related Grade 3 acute renal failure, which was reversible.[1][8]

Q3: What are the most common adverse events associated with mipsagargin treatment?

Across the Phase I study, the most frequently reported treatment-related adverse events were:

- Fatigue[1][2][8]
- Rash[1][2][8]
- Nausea[1][2][8]
- Pyrexia (fever)[1][2][8]
- Infusion-related reactions[1][2][8]

In a subsequent Phase II study in patients with advanced hepatocellular carcinoma, the most common treatment-emergent adverse events (Grade 1-2) were increased blood creatinine, fatigue, and nausea.[6][9]

Troubleshooting Guides

This section provides guidance on potential issues that may arise during experiments involving **mipsagargin**, based on the toxicities observed in clinical trials.

Issue: Observation of Skin Rash

 Potential Cause: As evidenced by the Phase I trial, a skin rash is a potential toxicity of mipsagargin, with a Grade 3 rash being the dose-limiting toxicity.



- Troubleshooting/Mitigation Strategies:
 - Monitoring: Closely monitor subjects for the onset and progression of any skin reactions.
 - Grading: Utilize a standardized grading system for adverse events, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), to objectively assess the severity of the rash. The clinical trials for mipsagargin used CTCAE version 4.03.[1][10]
 - Dose Adjustment: In the clinical trial, treatment was held for patients experiencing a DLT and could be resumed at a lower dose level if the adverse event recovered to Grade 2 or less within one week.[1] Consider implementing a similar dose modification strategy in your experimental protocol.

Issue: Elevated Serum Creatinine and Renal Toxicity

- Potential Cause: **Mipsagargin** administration has been associated with elevations in serum creatinine and, in some cases, acute renal failure.[1][8] This is a critical safety parameter to monitor.
- Troubleshooting/Mitigation Strategies:
 - Prophylactic Hydration: In the clinical trial, prophylactic hydration with an intravenous
 infusion of saline was implemented on each day of mipsagargin administration to help
 prevent increases in serum creatinine.[1]
 - Renal Function Monitoring: Regularly monitor serum creatinine and conduct urinalysis throughout the experimental period.
 - Dose Modification: Be prepared to adjust or hold dosing if significant elevations in creatinine are observed. The recommended Phase II dosing regimen was modified to include a lower dose on the first day, in part to mitigate this toxicity.[1][8]

Issue: Infusion-Related Reactions (IRRs)

 Potential Cause: The intravenous administration of mipsagargin can elicit infusion-related reactions.



- Troubleshooting/Mitigation Strategies:
 - Premedication: The recommended Phase II dosing regimen for mipsagargin included the
 use of prophylactic premedications to help manage IRRs.[1] While the specific
 premedications are not detailed in the provided search results, standard premedication
 regimens for IRRs often include antihistamines and corticosteroids.
 - Monitoring During Infusion: Closely observe subjects during and immediately following the administration of mipsagargin for any signs or symptoms of an IRR (e.g., fever, chills, rash, shortness of breath).
 - Infusion Rate Adjustment: If an IRR occurs, consider stopping the infusion, managing the symptoms, and restarting at a slower rate once the reaction has resolved.

Data Presentation

Table 1: Dose-Limiting Toxicities and Other Key Toxicities in the Mipsagargin Phase I Trial



Toxicity	Grade	Dose Level at Onset	Number of Patients Affected	Notes
Dose-Limiting Toxicity				
Rash	3	Dose Escalation	1	This was the single protocoldefined DLT in the doseescalation phase.[1][2][8]
Other Significant Toxicities				
Infusion-Related Reaction	2	88 mg/m²	2	These observations, along with creatinine elevation, led to the determination of the RP2D.[1]
Creatinine Elevation	2	88 mg/m²	1	Contributed to the decision to establish the RP2D at a lower dose.[1][2][8]
Acute Renal Failure	3	Not Specified	2	This was a treatment-related event that was reversible.[1][8]



Table 2: Mipsagargin Phase I Clinical Trial (NCT01056029) Dose Escalation and Recommended

Phase II Dose

Parameter	Value	Reference
Dose Escalation Range	1.2 to 88 mg/m ²	[1][2][8]
Number of Dose Levels Evaluated	8	[1]
Recommended Phase II Dose (RP2D)	66.8 mg/m²	[1][2][8]
Modified RP2D Regimen	40 mg/m² on Day 1, followed by 66.8 mg/m² on Days 2 and 3	[1][8]

Experimental Protocols Phase I Clinical Trial (NCT01056029) Methodology

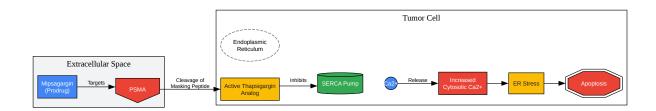
- Study Design: A multicenter, open-label, Phase I dose-escalation study.[1]
- Patient Population: Patients with advanced solid tumors that were refractory to standard therapy or for whom no standard therapy was available.[1]
- Dosing Regimen: Mipsagargin was administered as a 1-hour intravenous infusion on three consecutive days (Days 1, 2, and 3) of a 28-day cycle.[1][2][8]
- Dose Escalation: A modified Fibonacci schema was used for dose escalation to determine the maximum tolerated dose (MTD).[1][2][8]
- Toxicity Assessment: Adverse events were graded according to the National Cancer Institute
 Common Terminology Criteria for Adverse Events (NCI CTCAE), version 4.03.[1][10]
- Definition of DLT: Drug-related adverse events occurring during the first cycle were prospectively defined as DLTs. These included:



- Grade 4 neutropenia lasting ≥ 5 days
- o Grade 3 or higher febrile neutropenia
- Grade 4 thrombocytopenia or Grade 3 or 4 thrombocytopenia with bleeding
- o Grade 3 or higher nausea, vomiting, or diarrhea despite optimal management
- Grade 3 non-hematologic toxicities lasting > 5 days or any Grade 4 or higher non-hematologic toxicities[1]

Visualizations

Mipsagargin Mechanism of Action

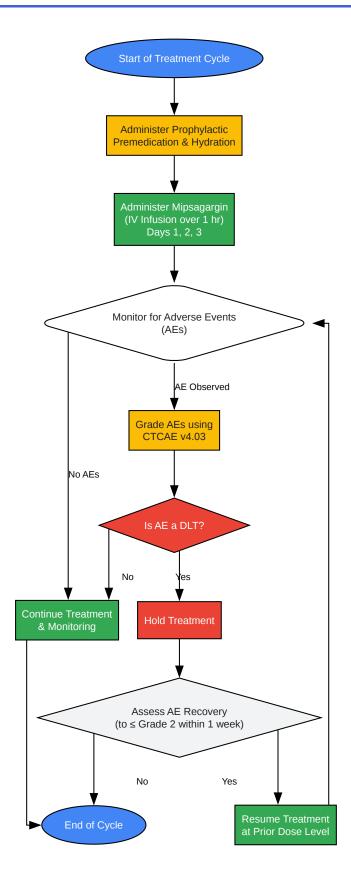


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Caption: Mipsagargin is activated by PSMA, leading to SERCA pump inhibition and apoptosis.

Experimental Workflow for Mipsagargin Toxicity Assessment





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Caption: Workflow for the administration and toxicity management of **mipsagargin** in clinical trials.

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